[(2-Bromo-4-chlorophenyl)methyl](cyclopropylmethyl)amine
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Overview
Description
(2-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a cyclopropylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorobenzyl chloride and cyclopropylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-4-chlorobenzyl chloride is reacted with cyclopropylmethylamine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for (2-Bromo-4-chlorophenyl)methylamine would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Bromo-4-chlorophenyl)methylamine can be compared with other similar compounds such as:
[(2-Bromo-4-chlorophenyl)methyl]amine: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
(2-Bromo-4-chlorophenyl)methylamine: Contains a methyl group instead of a cyclopropylmethyl group, which can influence its chemical properties and applications.
(2-Bromo-4-chlorophenyl)methylamine: Similar to the methyl derivative but with an ethyl group, leading to different steric and electronic effects.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-1-cyclopropylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAYVWDNVBNGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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